![molecular formula C17H25FN2O3 B1400673 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1260584-81-3](/img/structure/B1400673.png)
4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis Applications
Synthesis of Sedridines and Ethylnorlobelols : Demonstrating the use of enantiomers of related piperidine-1-carboxylic acid tert-butyl esters, Passarella et al. (2005) developed a method for synthesizing biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).
Chiral Cyclic Amino Acid Ester Synthesis : Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester, providing insights into the structure of similar tert-butyl piperidine-1-carboxylate derivatives (Moriguchi et al., 2014).
Synthesis of Piperidine Alkaloids : Passarella et al. (2009) utilized enantiomers of related piperidine-1-carboxylic acid tert-butyl esters for synthesizing piperidine alkaloids like dumetorine and epidihydropinidine (Passarella et al., 2009).
Structural and Molecular Analysis
X-Ray Diffraction Analysis : In the studies by Moriguchi et al. (2014) and Kong et al. (2016), X-ray diffraction analysis was employed to determine the molecular structure of similar tert-butyl piperidine-1-carboxylates, highlighting their bicyclic structures and potential in medicinal chemistry (Moriguchi et al., 2014), (Kong et al., 2016).
Synthesis of Functional Cyclic Esters : Trollsås et al. (2000) discussed the synthesis and polymerization of new cyclic esters, including those related to tert-butyl piperidine-1-carboxylate, for applications in the field of materials science (Trollsås et al., 2000).
Derivative Synthesis for Marine Drugs : Li et al. (2013) synthesized key intermediates, similar to tert-butyl piperidine-1-carboxylates, for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
properties
IUPAC Name |
tert-butyl 4-[(2-amino-5-fluorophenoxy)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(18)4-5-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURPDBVIHMXUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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